molecular formula C14H11Cl2N3OS B12144146 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B12144146
M. Wt: 340.2 g/mol
InChI Key: QMCICFFDXXDAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a dichlorophenyl group, a furyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(2-furyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-thienyl)-4-methyl-1,2,4-triazole
  • 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-pyridyl)-4-methyl-1,2,4-triazole

Uniqueness

3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to similar compounds with different substituents

Properties

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H11Cl2N3OS/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)7-11(9)16/h2-7H,8H2,1H3

InChI Key

QMCICFFDXXDAGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.